
5-Chloronicotinoyl chloride
Übersicht
Beschreibung
5-Chloronicotinoyl chloride is a chemical compound with the molecular formula C6H3Cl2NO . It has a molecular weight of 176 . It is typically stored in an inert atmosphere at room temperature . The physical form of this compound can be solid, semi-solid, lump, or liquid .
Molecular Structure Analysis
The InChI code for 5-Chloronicotinoyl chloride is 1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloronicotinoyl chloride is a solid, semi-solid, lump, or liquid at room temperature . It has a molecular weight of 176 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles : Valés et al. (2002) described the synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones, using enaminones and 2-chloronicotinoyl chloride. These compounds serve as precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones, highlighting its utility in organic synthesis (Valés, Lokshin, Pèpe, Guglielmetti, & Samat, 2002).
Impurity Analysis in Chemical Synthesis : Tang et al. (2010) developed a gas chromatography-flame ionization detector (GC-FID) method for analyzing impurities in 5-Chlorovaleroyl chloride, a related compound. This method is crucial for ensuring the purity and quality of pharmaceutical intermediates and specialty chemicals (Tang, Kim, Miller, & Lloyd, 2010).
Polymer Synthesis : Mehdipour-Ataei and Gharehkhani (2013) used 6-chloronicotinoyl chloride in the synthesis of novel poly(ether amide)s. These polymers, containing pyridine units, exhibit unique physical and thermal properties, making them suitable for advanced material applications (Mehdipour‐Ataei & Gharehkhani, 2013).
Organometallic Chemistry : Nádvorník, Novák, and Bareš (2004) discussed the synthesis and characterization of triorganotin(IV) fluorides, which involved the use of chloronicotinoyl chlorides. These compounds have applications in materials science and catalysis (Nádvorník, Novák, & Bareš, 2004).
Photodegradation Research : Suegara et al. (2005) studied the photodegradation of pentachlorophenol and its degradation pathways, which has implications for environmental chemistry and pollution control. Although not directly involving 5-Chloronicotinoyl chloride, this research provides insights into the behavior of chlorinated compounds under environmental conditions (Suegara, Lee, Espino, Nakai, & Hosomi, 2005).
Environmental Chemistry : Öberg and Sandén (2005) examined the retention of chloride in soil and the cycling of organic matter-bound chlorine. Their study contributes to understanding the biogeochemical cycling of chlorine compounds in natural environments (Öberg & Sandén, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOWBGBYPYXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620515 | |
| Record name | 5-Chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinoyl chloride | |
CAS RN |
85320-79-2 | |
| Record name | 5-Chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)
![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)



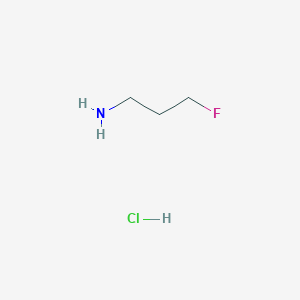
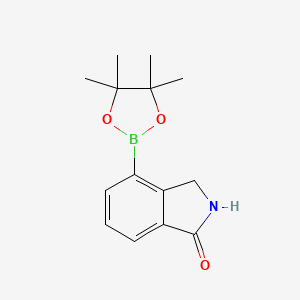
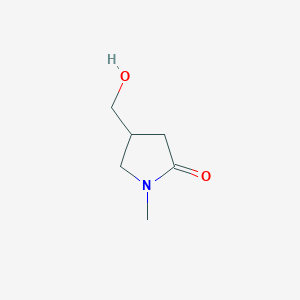
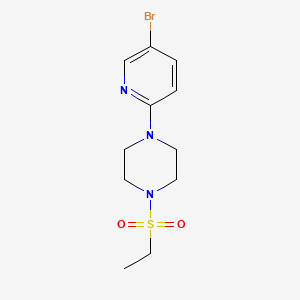

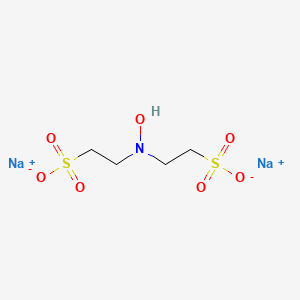
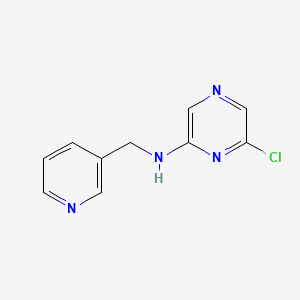
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)